(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 6-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-6-azaspiro[2.5]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-14-3-5-15(6-4-14)7-12-24(21,22)19-10-8-18(9-11-19)13-16(18)17(20)23-2/h3-7,12,16H,8-11,13H2,1-2H3/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSLFDFBGBVEGO-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC3(CC2)CC3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC3(CC2)CC3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate is a complex organic compound characterized by its spirocyclic structure and functional diversity, which includes a sulfonyl group and a carboxylate moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a unique combination of spirocyclic and sulfonyl functionalities, contributing to its distinct chemical reactivity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including enzyme inhibition and receptor modulation. The following sections detail specific findings related to its biological activity.
Enzyme Inhibition
Several studies have investigated the enzyme inhibitory potential of spirocyclic compounds. For instance, related compounds have shown inhibitory activity against various kinases, which are critical in cellular signaling pathways. The sulfonyl group in this compound may enhance binding affinity to these targets due to its electron-withdrawing properties.
Case Study: LRRK2 Kinase Inhibition
A notable study highlighted the use of spirocyclic compounds as intermediates for developing LRRK2 kinase inhibitors, which are relevant for treating Parkinson's disease. The structural features of these compounds facilitate interactions with the kinase active site, leading to significant inhibition of its activity .
Receptor Modulation
The compound's potential as a receptor modulator has also been explored. Sulfonyl-containing compounds have been identified as agonists for GPR43 receptors, which play roles in metabolic regulation and inflammation.
Case Study: GPR43 Agonism
Research indicated that derivatives of spirocyclic compounds could act as GPR43 receptor agonists, suggesting that this compound might similarly influence this pathway, potentially aiding in the treatment of metabolic disorders such as obesity and diabetes .
Pharmacological Applications
The unique structural attributes of this compound position it as a promising candidate for drug development. Its ability to modulate key biological pathways suggests potential therapeutic applications in various diseases.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Features for Comparison :
Spirocyclic Core : Common to all analogs, this rigid bicyclic system limits conformational flexibility, improving metabolic stability .
Sulfonyl Group : Modifications at the sulfonyl position significantly alter electronic and steric profiles.
Substituents on the Aromatic Ring : Chlorine, methyl, or piperazine groups influence solubility, binding affinity, and applications.
Representative Analogs :
Functional and Pharmacological Implications
- Electron-Withdrawing vs. The 4-methylstyryl sulfonyl group in the target compound provides extended conjugation, possibly improving binding to hydrophobic targets (e.g., enzymes or receptors).
Salt Forms and Solubility :
- Biological Activity: Piperazine-containing analogs (e.g., CAS 1344063-40-6) are often used in CNS drug discovery due to improved blood-brain barrier penetration .
Q & A
Q. What experimental controls are critical when analyzing environmental degradation kinetics?
- Methodology : Include abiotic controls (e.g., sterile soil/water) to distinguish microbial vs. chemical degradation. Use isotope-labeled analogs (e.g., ¹⁴C-tracing) to quantify mineralization rates. Replicate across seasonal conditions (as in ’s harvest-season subplots) to account for environmental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
